![molecular formula C18H22N4O3 B2762744 (E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide CAS No. 1798404-97-3](/img/structure/B2762744.png)
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored synthetic routes and chemical properties of related compounds, focusing on their utility in producing various heterocyclic derivatives. For instance, the work by Sokolenko et al. (2017) delves into the synthesis of methyl 3-(dimethylamino) acrylates with trifluoromethylsulfenyl-, trifluoromethylsulfinyl-, and trifluoromethylsulfonyl groups, showcasing their reactions with amidines to produce pyrimidones and derivatives upon cyclization with urea or thiourea (Sokolenko et al., 2017). This illustrates the compound's role in synthesizing pyrimidine-based structures, relevant to the compound due to its pyrimidinyl component.
Biological Activities and Applications
A study by Fahim et al. (2019) investigated the antitumor activity of novel pyrimidiopyrazole derivatives, demonstrating the potential of pyrimidine-based compounds in medicinal chemistry. Their research highlighted the antitumor efficacy against HepG2 cell lines, alongside molecular docking studies to understand the interaction with biological targets (Fahim et al., 2019). This underscores the relevance of (E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide and its analogs in cancer research.
Molecular Interactions and Structural Analysis
Quiroga et al. (2010) conducted a detailed structural analysis of a closely related compound, providing insights into the electronic polarization and molecular interactions, such as pi-pi stacking and hydrogen bonding, which are critical for understanding the compound's chemical behavior and potential binding mechanisms with biological targets (Quiroga et al., 2010). Such studies are fundamental in drug design and development processes.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-22(2)18-19-10-9-14(21-18)12-20-17(23)8-6-13-5-7-15(24-3)16(11-13)25-4/h5-11H,12H2,1-4H3,(H,20,23)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFBRWCERSPHRQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.